2-Chlorophenyl cyclobutyl ketone

説明

Nomenclature and Structural Characteristics

The naming of 2-Chlorophenyl cyclobutyl ketone follows standard chemical nomenclature rules. Its common name clearly indicates the constituent parts: a 2-chlorophenyl group and a cyclobutyl group attached to a ketone functional group. bldpharm.com

IUPAC Name : The systematic name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is (2-chlorophenyl)(cyclobutyl)methanone. bldpharm.combldpharm.com This name precisely defines the arrangement of the atoms. The term "methanone" indicates a ketone with a single carbon as the carbonyl center.

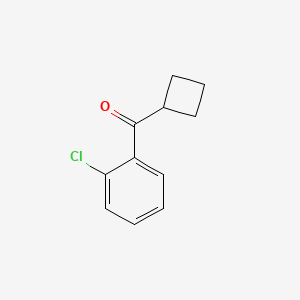

Structural Features : The molecule's core is a carbonyl group (C=O). This carbonyl carbon is bonded to two distinct moieties: a four-carbon cyclobutane (B1203170) ring and a benzene (B151609) ring. The benzene ring is substituted with a chlorine atom at the second (or ortho) position relative to the point of attachment to the carbonyl group. bldpharm.combldpharm.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 898790-91-5 bldpharm.comchemicalbook.comalfa-chemistry.com |

| Molecular Formula | C₁₁H₁₁ClO bldpharm.comchemicalbook.com |

| Molecular Weight | 194.66 g/mol bldpharm.comchemicalbook.com |

| MDL Number | MFCD03841273 bldpharm.comchemicalbook.com |

| SMILES Code | O=C(C1=CC=CC=C1Cl)C2CCC2 bldpharm.combldpharm.com |

Significance in Organic Synthesis and Related Chemical Disciplines

This compound is primarily significant as a chemical intermediate and an organic building block. bldpharm.com Its utility stems from the reactivity of the ketone functional group and the specific combination of the aryl and cyclobutyl components.

In the broader context of chemical research, cyclobutyl ketones are recognized as valuable precursors for creating 1,3-difunctionalized cyclobutanes. nih.govnih.gov These cyclobutane structures are of increasing interest in medicinal chemistry because they can provide unique three-dimensional shapes and rigidity to small-molecule drug candidates. nih.govnih.gov The ability to use cyclobutyl aryl ketones to synthesize these scaffolds stereospecifically highlights the potential value of compounds like this compound in the development of novel molecular architectures for pharmaceutical research. nih.govnih.gov

Overview of Existing Academic Research and Foundational Studies

Academic research on this compound and related structures focuses on synthetic methodologies. Foundational studies often involve the preparation of such ketones via established organometallic reactions. One common approach discussed in chemical forums for analogous compounds is the Grignard reaction, which would involve reacting a cyclobutylmagnesium halide with 2-chlorobenzonitrile (B47944). sciencemadness.orgsciencemadness.org

More recent and advanced research explores the functionalization of the cyclobutane ring in aryl cyclobutyl ketones. A notable strategy involves a two-step process to create cis-1,3-difunctionalized cyclobutanes from these starting materials. nih.govnih.gov The process begins with a Norrish-Yang cyclization of the cyclobutyl ketone, promoted by UV light, to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate then undergoes a palladium-catalyzed C-C bond cleavage and functionalization, allowing for the precise installation of various aryl, heteroaryl, alkenyl, and alkynyl groups onto the cyclobutane ring. nih.govnih.gov This research provides a sophisticated method for leveraging the structure of aryl cyclobutyl ketones to access complex and valuable building blocks for medicinal chemistry. nih.gov

Structure

3D Structure

特性

IUPAC Name |

(2-chlorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZNOEUZBSZFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642537 | |

| Record name | (2-Chlorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-91-5 | |

| Record name | (2-Chlorophenyl)cyclobutylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

De Novo Synthesis Approaches for 2-Chlorophenyl Cyclobutyl Ketone

De novo synthesis refers to the construction of the target molecule from simpler, readily available starting materials. For this compound, this involves the assembly of the ketone moiety, the cyclobutyl ring, and the regioselective introduction of the chlorine atom onto the phenyl group.

A primary method for forming the ketone structure is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a hydrogen atom on an aromatic ring with an acyl group. In the context of synthesizing this compound, this can be achieved by reacting chlorobenzene (B131634) with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). doubtnut.comchemguide.co.uk The chlorine atom on the benzene (B151609) ring is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. youtube.comvedantu.com Consequently, this reaction yields a mixture of this compound and 4-chlorophenyl cyclobutyl ketone. youtube.com Due to steric hindrance at the ortho position, the para-substituted product is typically the major product. doubtnut.com

Another approach involves the reaction of a Grignard reagent with a nitrile. Specifically, o-chlorobenzonitrile can be reacted with cyclopentylmagnesium chloride. google.com This synthesis route, however, can be complicated by side reactions when using nitriles that have α-hydrogen atoms. google.com

A novel synthesis process has also been reported involving the reaction of cyclopentanone (B42830) p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde. nih.govcolab.ws

The cyclobutyl ring is a strained four-membered ring system, and its synthesis can be challenging. General methods for constructing cyclobutane (B1203170) rings often involve [2+2] cycloaddition reactions. For instance, the photocatalyzed cycloaddition of alkenes can yield substituted cyclobutanes. organic-chemistry.org Another strategy is the intramolecular hydroalkylation of halide-tethered styrenes catalyzed by copper hydride, which can produce enantioenriched cyclobutanes. organic-chemistry.org

When starting with phenyl cyclobutyl ketone, the regioselective introduction of a chlorine atom at the ortho position of the phenyl ring is a key step. Direct chlorination of phenyl cyclobutyl ketone would likely lead to a mixture of ortho, meta, and para isomers, with the para isomer being favored. Achieving high regioselectivity for the ortho position often requires specialized directing groups or catalysts. While specific methods for the regioselective ortho-chlorination of phenyl cyclobutyl ketone are not extensively detailed in the provided search results, general strategies for regioselective C-H functionalization of aromatic ketones often employ transition metal catalysis. For example, ruthenium(II)-catalyzed peri-C–H selenylation of aromatic ketones has been demonstrated, suggesting that similar catalytic systems could potentially be adapted for chlorination. rsc.org

Functional Group Interconversions and Derivatization

Once this compound is synthesized, it can undergo various reactions to introduce new functional groups or modify the existing ones. These transformations are crucial for creating a diverse range of derivatives.

The carbonyl group (C=O) in this compound is a key site for chemical modifications. It is electrophilic at the carbon atom and can be attacked by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org

Nucleophilic Additions: Nucleophilic addition is a fundamental reaction of ketones. libretexts.orgyoutube.com The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org The reactivity of the carbonyl group is influenced by both electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity and thus the rate of nucleophilic addition. masterorganicchemistry.com

Grignard Reagents: Reaction with Grignard reagents (R-MgX) results in the formation of tertiary alcohols.

Cyanide: Addition of cyanide (e.g., from HCN or NaCN) forms a cyanohydrin. libretexts.org

Reductions: The carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The reduction of ketones like phenylethanone can yield a secondary alcohol, which can then be used in further reactions. chemguide.co.uk

The carbon atoms adjacent to the carbonyl group, known as α-carbons, are susceptible to functionalization due to the acidity of the α-hydrogens. This reactivity proceeds through the formation of an enol or enolate intermediate. springernature.com

Halogenation via Enol Intermediates: α-Halogenation of ketones can occur under both acidic and basic conditions. pressbooks.pubwikipedia.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks a halogen molecule (e.g., Br₂), leading to the formation of an α-halo ketone. masterorganicchemistry.comyoutube.com This reaction is typically limited to mono-halogenation because the introduced halogen atom is electron-withdrawing, which deactivates the carbonyl group towards further protonation and subsequent enol formation. pressbooks.pub

Base-Promoted Halogenation: Under basic conditions, a base removes an α-hydrogen to form an enolate anion. The enolate then reacts with the halogen. The introduction of a halogen increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. This often leads to polyhalogenation. pressbooks.pub

The regioselectivity of α-halogenation in unsymmetrical ketones depends on the reaction conditions. In acidic solution, halogenation tends to occur at the more substituted α-carbon, while in basic solution, it favors the less substituted α-carbon. wikipedia.org

Substitution Reactions Involving the Aromatic Chlorine Atom

The chlorine atom on the phenyl ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. This is because aryl halides are typically resistant to both SN1 and SN2 reaction pathways. For a nucleophilic aromatic substitution to occur, the aromatic ring usually requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the cyclobutyl ketone group is not sufficiently electron-withdrawing to significantly facilitate this type of reaction.

However, under forcing conditions, such as high temperatures and pressures, or through the use of specific catalysts, substitution of the chlorine atom can be achieved. For instance, the Dow process for producing phenol (B47542) from chlorobenzene requires temperatures exceeding 350 °C and concentrated sodium hydroxide. While specific studies on such reactions for this compound are not extensively documented in readily available literature, the general principles of nucleophilic aromatic substitution suggest that similar harsh conditions would be necessary.

These reactions proceed via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the chlorine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. The stability of the Meisenheimer complex is a key factor in the reaction's feasibility.

Olefin Synthesis via Wittig-Type Reactions

The ketone functional group in this compound is a prime site for transformations, most notably for the synthesis of alkenes through Wittig-type reactions. The Wittig reaction is a powerful and widely used method in organic synthesis for converting aldehydes and ketones into olefins. This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile.

The general mechanism involves the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the ketone. This initial attack leads to the formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane. This oxaphosphetane is unstable and rapidly decomposes to yield the final alkene product and a phosphine (B1218219) oxide, typically triphenylphosphine (B44618) oxide, which is a thermodynamically stable byproduct that drives the reaction forward.

The versatility of the Wittig reaction allows for the introduction of a wide range of substituents at the carbonyl carbon. For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) would yield 1-(2-chlorophenyl)-1-(cyclobutyl)ethene. By employing different phosphonium ylides, a variety of substituted alkenes can be synthesized from the parent ketone.

It is important to note that ketones are generally less reactive than aldehydes in Wittig reactions, and sterically hindered ketones can present challenges, sometimes resulting in lower yields or requiring more forcing reaction conditions.

Oxidation Pathways

The oxidation of this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions.

One potential oxidation pathway involves the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In this reaction, the more substituted carbon atom adjacent to the carbonyl group preferentially migrates. For this compound, this would likely lead to the formation of cyclobutyl 2-chlorobenzoate.

Another oxidative transformation is the cleavage of the cyclobutyl ring. Strong oxidizing agents like potassium permanganate (B83412) or ozone, under appropriate conditions, can cleave the carbon-carbon bonds of the cyclobutyl ring, leading to the formation of dicarboxylic acids or other smaller, oxidized fragments.

Furthermore, the aromatic ring itself can be susceptible to oxidation under very harsh conditions, although this is generally a less controlled and less synthetically useful transformation. It is also important to consider that the aldehyde functional group is more readily oxidized than a ketone. Therefore, if any synthetic step were to inadvertently produce an aldehyde, it could be further oxidized to a carboxylic acid.

Stereochemical Control in Synthetic Protocols

The creation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule can be highly dependent on its three-dimensional structure.

Diastereoselective Approaches

Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. In the context of derivatives of this compound, diastereoselectivity can be introduced when creating new stereocenters in the molecule. For example, a reaction at the ketone that generates a new chiral center adjacent to the cyclobutyl ring could potentially lead to diastereomers. The existing stereochemistry of the cyclobutyl ring can influence the stereochemical outcome of the reaction.

One common strategy to achieve diastereoselectivity is through Michael additions. For instance, a cascade inter-intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. While not directly involving this compound, this methodology highlights a general approach where the stereochemical course of the reaction is controlled to favor the formation of a specific diastereomer.

Enantioselective Strategies for Chiral Analogues

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is particularly important when synthesizing chiral molecules from achiral or racemic starting materials. For analogues of this compound, creating chiral centers with a specific configuration is crucial for developing enantiomerically pure pharmaceutical agents.

Several strategies can be employed for enantioselective synthesis:

Chiral Catalysts: The use of chiral catalysts is a cornerstone of asymmetric synthesis. These catalysts, often metal complexes with chiral ligands, can create a chiral environment around the reactants, directing the reaction to favor the formation of one enantiomer. For example, nickel-catalyzed desymmetrizing arylative cyclizations have been used to synthesize chiral cyclopent-2-enones with high enantioselectivity. Similarly, iridium-catalyzed asymmetric allylic etherification followed by a photocycloaddition has been developed for the synthesis of enantioenriched cyclobutane derivatives.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Enzyme-Catalyzed Reactions: Enzymes are highly specific catalysts that can perform reactions with excellent enantioselectivity under mild conditions.

An

Process Optimization and Reaction Efficiency Enhancement

The efficient synthesis of this compound is crucial for its application in further chemical transformations. Process optimization focuses on maximizing yield, minimizing reaction times, reducing the formation of byproducts, and ensuring the scalability and economic viability of the synthesis. Key strategies for enhancing reaction efficiency involve the careful selection of synthetic routes, optimization of reaction parameters, and the use of appropriate catalysts and solvent systems. Two primary synthetic pathways, the Grignard reaction and Friedel-Crafts acylation, are often considered for the formation of aryl ketones, with the former generally offering superior regioselectivity and yield for this specific target molecule.

Detailed research findings have demonstrated that the optimization of the Grignard reaction pathway provides a highly efficient and scalable method for the synthesis of analogous aryl cycloalkyl ketones. While specific optimization data for this compound is not extensively published, a comprehensive study on the synthesis of the closely related 2-Chlorophenyl cyclopentyl ketone via the Grignard reaction of 2-chlorobenzonitrile (B47944) and cyclopentylmagnesium chloride offers significant insights into the key parameters for process enhancement. A Hungarian patent (HU185337B) details a process that achieves a remarkable 89.3% yield with a purity of 99.6-99.7%. rsc.orggoogle.com This process highlights several critical optimization steps that are directly applicable to the synthesis of the cyclobutyl analog.

A significant improvement in the process involves a solvent exchange from the highly flammable diethyl ether, used for the Grignard reagent formation, to an aromatic hydrocarbon such as benzene or toluene (B28343) prior to the condensation with 2-chlorobenzonitrile. rsc.org This not only enhances the safety profile of the reaction, making it more suitable for large-scale industrial production, but also allows for a higher reaction temperature, which can lead to a more complete reaction. The reaction is carried out at reflux, and the subsequent hydrolysis of the intermediate imine complex is carefully controlled by the slow addition of a mixture of dilute hydrochloric and sulfuric acids while maintaining a low temperature to prevent side reactions. rsc.org The final purification by vacuum distillation is effective in isolating the high-purity product. rsc.org

The following interactive data table summarizes the optimized conditions for the analogous synthesis of 2-Chlorophenyl cyclopentyl ketone as described in the literature, providing a model for the optimization of this compound synthesis.

| Parameter | Optimized Condition | Rationale for Optimization |

|---|---|---|

| Grignard Reagent | Cyclopentylmagnesium chloride (analogous to Cyclobutylmagnesium chloride) | Use of the chloride is more cost-effective than the bromide. rsc.org |

| Solvent System | Initial: Diethyl ether; Reaction: Benzene/Toluene | Solvent exchange to a higher boiling aromatic hydrocarbon improves safety and allows for a higher reaction temperature, driving the reaction to completion. rsc.org |

| Reaction Temperature | Reflux temperature of the aromatic solvent | Higher temperature reduces reaction time and increases conversion rate. rsc.org |

| Reaction Time | Approximately 2 hours at reflux | Significantly shorter than the 30 hours reported for similar reactions using cyclopentyl bromide. rsc.org |

| Hydrolysis Conditions | Slow addition of 4N HCl and 4N H2SO4 at <25 °C, followed by reflux | Controlled hydrolysis prevents the degradation of the product and ensures complete conversion of the imine complex to the ketone. rsc.org |

| Purification Method | Vacuum Distillation | Effectively removes impurities and isolates the high-purity ketone. rsc.org |

| Overall Yield | 89.3% | Demonstrates a highly efficient and optimized process. rsc.org |

In contrast, the Friedel-Crafts acylation of chlorobenzene with cyclobutanecarbonyl chloride presents significant challenges in terms of reaction efficiency. The chloro-substituent on the benzene ring is an ortho-para directing group, leading to the formation of a mixture of 2-chloro, 4-chloro, and potentially a small amount of 3-chloro isomers, which complicates the purification process and reduces the yield of the desired this compound. rsc.orgyoutube.com Furthermore, Friedel-Crafts acylations often require stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride, which can generate a significant amount of acidic waste, making the process less environmentally friendly. Research on the benzoylation of chlorobenzene has shown that the yield of the ortho-isomer is typically low, ranging from 3-12%. rsc.org This suggests that achieving a high yield of this compound via this route would be challenging without significant process optimization, potentially through the use of more selective and recyclable solid acid catalysts.

A novel synthetic route for the analogous 2-chlorophenyl cyclopentyl ketone has also been reported, starting from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. colab.wsnih.gov While the specifics of the reaction optimization were not detailed, this alternative pathway may offer opportunities for enhanced efficiency and should be considered in the development of synthetic strategies for this compound.

Reaction Mechanisms and Kinetics

Mechanistic Elucidation of Synthetic Transformations

The synthetic transformations involving 2-Chlorophenyl cyclobutyl ketone are characterized by a variety of reaction mechanisms, stemming from the unique structural features of the molecule.

Like other ketones possessing α-hydrogens (protons on the carbon atom adjacent to the carbonyl group), this compound exists in equilibrium with its enol tautomer. libretexts.orglibretexts.org Tautomers are constitutional isomers that rapidly interconvert. libretexts.org The equilibrium between the keto and enol forms is a dynamic process that can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

Under basic conditions, a base removes an α-hydrogen from the cyclobutyl ring, forming a resonance-stabilized carbanion known as an enolate. libretexts.org Subsequent protonation of the oxygen atom yields the enol form. libretexts.org In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. A weak base (like water) can then deprotonate the α-carbon to form the enol. youtube.com

Mechanism of Keto-Enol Tautomerism: Base-Catalyzed:

Deprotonation: A base removes an α-hydrogen from the cyclobutyl ring, adjacent to the carbonyl group.

Enolate Formation: A resonance-stabilized enolate anion is formed.

Protonation: The enolate's oxygen atom is protonated by a proton source (e.g., the conjugate acid of the base) to yield the enol. youtube.com

Acid-Catalyzed:

Protonation: The carbonyl oxygen is protonated by an acid catalyst.

Deprotonation: A base (often the solvent) removes an α-hydrogen. The electrons from the C-H bond shift to form a C=C double bond, and the pi electrons from the protonated carbonyl move to the oxygen atom. masterorganicchemistry.comyoutube.com

For most simple ketones, the keto-enol equilibrium strongly favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the enol form, and more so the enolate intermediate, is a key nucleophile in many reactions, such as alkylation and halogenation at the α-carbon. The stability of the enol can be influenced by factors like substitution on the double bond; for instance, the enol tautomer of cyclohexanone (B45756) is more prevalent than that of acetone (B3395972) because its double bond is more substituted. libretexts.org

Reactions involving the cyclobutyl ring of this compound under acidic or electrophilic conditions can proceed through carbocationic intermediates. These carbocations are susceptible to rearrangement, a process driven by the formation of a more stable carbocation. libretexts.orglibretexts.org The inherent strain in the four-membered cyclobutyl ring makes it prone to rearrangements that can lead to either ring expansion or ring contraction.

The solvolysis of cyclobutyl derivatives, for instance, is known to be complex, often proceeding through non-classical carbocations like the bicyclobutonium ion and the cyclopropylcarbinyl cation. researchgate.net This can result in a mixture of products. researchgate.net

Potential Rearrangement Pathways:

Ring Expansion: A secondary carbocation formed on the cyclobutyl ring could rearrange via a 1,2-alkyl shift, expanding the four-membered ring to a more stable five-membered cyclopentyl system. This relieves ring strain and can lead to a more stable tertiary carbocation.

Ring Contraction: The cyclobutyl cation could also rearrange to a cyclopropylcarbinyl cation. This type of rearrangement is common for small, strained ring systems.

Hydride and Alkyl Shifts: Similar to other carbocations, 1,2-hydride or 1,2-methyl shifts can occur if they lead to a more stable carbocationic center (e.g., from a secondary to a tertiary position). libretexts.orgyoutube.com The driving force is always the move toward greater stability. libretexts.org

The specific outcome of these rearrangements depends on the reaction conditions and the precise structure of the intermediate carbocation. researchgate.net

The C(sp³)-H bonds on the cyclobutyl ring, typically considered unreactive, can be functionalized through transition metal catalysis. Palladium-catalyzed reactions are particularly effective for the arylation of C(sp³)-H bonds in cyclobutyl ketones. nih.govbohrium.com

A notable mechanism involves the use of a transient directing group (TDG), such as an α-amino acid. nih.govresearchgate.net The ketone first reacts with the amino acid to form a transient enamine or imine, which then coordinates to the palladium(II) catalyst. This directs the catalyst to a specific β-C-H bond on the cyclobutyl ring. The catalytic cycle generally proceeds as follows:

Formation of Directed Intermediate: The cyclobutyl ketone condenses with the chiral TDG.

C-H Activation: The palladium catalyst coordinates to the intermediate and facilitates the cleavage of a C-H bond, forming a palladacycle. This step is often the rate-limiting step. researchgate.net

Oxidative Addition: An aryl halide (e.g., an aryl iodide) undergoes oxidative addition to the palladium center.

Reductive Elimination: The aryl group and the cyclobutyl group couple, and the C-C bond is formed. The active catalyst is regenerated, and the product is released after hydrolysis of the TDG.

The enantioselectivity and yield of these reactions are highly dependent on the choice of ligands, additives, and the specific TDG used. bohrium.com For example, electron-deficient 2-pyridone ligands have been shown to accelerate C-H bond cleavage, while various silver salts can help control the rate-limiting steps to improve enantioselectivity. nih.govresearchgate.net

Table 1: Factors Influencing Pd-Catalyzed C(sp³)-H Arylation of Cyclobutyl Ketones

| Component | Role in Mechanism | Example | Reference |

|---|---|---|---|

| Catalyst | Facilitates C-H activation and cross-coupling | Palladium(II) | nih.gov |

| Transient Directing Group (TDG) | Directs catalyst to specific C-H bond, induces chirality | α-Amino Acids | bohrium.comresearchgate.net |

| Ligand | Modulates catalyst activity and selectivity, can accelerate C-H cleavage | 3-nitro-5-trifluoromethyl-2-pyridone | nih.gov |

| Additive | Can influence the rate-limiting step and enantioselectivity | Silver Salts (e.g., Ag₃PO₄) | bohrium.com |

The chlorine atom on the phenyl ring of this compound is attached to an sp²-hybridized carbon and is generally unreactive towards classic Sₙ1 and Sₙ2 nucleophilic substitution reactions. However, substitution can occur under specific conditions.

One possible pathway is Nucleophilic Aromatic Substitution (SₙAr) . This mechanism is viable if the aromatic ring is "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). The ketone group is moderately deactivating, which might not be sufficient to promote a facile SₙAr reaction. The mechanism involves two steps:

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Loss of Leaving Group: The leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Another potential mechanism is the Radical Nucleophilic Substitution (Sᵣₙ1) . This multi-step chain reaction can occur with certain nucleophiles, particularly in the presence of light or a radical initiator. nih.gov It involves radical and radical anion intermediates and is less dependent on the electronic nature of substituents on the aromatic ring compared to the SₙAr mechanism. nih.gov

Kinetic Studies of Key Reaction Pathways

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For reactions involving this compound, kinetic analysis helps to identify rate-determining steps and optimize reaction conditions.

In the context of the Pd-catalyzed C(sp³)-H arylation of cyclobutyl ketones, kinetic studies have been instrumental. It has been shown that the combination of an electron-deficient 2-pyridone ligand with different silver salts can effectively control the rate-limiting steps, leading to high yields and enantioselectivity. nih.govbohrium.com The C-H bond cleavage is often found to be the rate-determining step, and the choice of ligand can significantly accelerate this process. nih.gov

For other reactions, such as the oxidation of related chlorophenyl ketones, kinetic studies have revealed complex mechanisms involving the formation and decomposition of hydroperoxide intermediates. researchgate.net The rates of these steps can be quantified by solving the inverse kinetic problem, allowing for the calculation of rate constants for the elementary stages of the process. researchgate.net

Thermodynamic and Kinetic Factors Governing Reactivity

Thermodynamic Control: In reactions that are reversible or where intermediates can equilibrate, the major product is the most stable one. This is known as thermodynamic control. For example, in keto-enol tautomerism, the keto form is generally the thermodynamically favored product. masterorganicchemistry.com Similarly, in carbocation rearrangements, the reaction is driven by the formation of a thermodynamically more stable carbocation. libretexts.org

Kinetic Control: In reactions that are irreversible or carried out at low temperatures, the major product is the one that is formed fastest. This is kinetic control. The product distribution is determined by the relative activation energies of the competing pathways. In the formation of enolates from asymmetric ketones, using a bulky, non-nucleophilic base like LDA at low temperatures typically leads to the formation of the "kinetic enolate" by removing the less sterically hindered proton. uci.edu

The interplay between these factors is evident in many reactions. For instance, in the metal-catalyzed C-H activation, while the formation of a stable palladacycle is a thermodynamic consideration, the energy barrier to C-H cleavage is a kinetic factor that often determines the reaction's feasibility and rate. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetone |

| Cyclohexanone |

Influence of Ring Strain and Steric Hindrance on Reaction Selectivity

The four-membered cyclobutyl ring in this compound is characterized by significant ring strain, which plays a crucial role in directing the selectivity of its reactions. This strain influences both the propensity for ring-opening reactions and the stereochemical outcome of various transformations. Furthermore, the presence of the ortho-chloro substituent on the phenyl ring introduces considerable steric hindrance, which can dictate the regioselectivity of reactions at the carbonyl group and the adjacent α-carbon.

A key reaction pathway for ketones like this compound is the Norrish Type II reaction , an intramolecular hydrogen abstraction by the photoexcited carbonyl group. This process leads to a 1,4-diradical intermediate, which can then undergo either fragmentation or cyclization (the Norrish-Yang reaction ) to form a cyclobutanol (B46151). nih.gov The conformation of the molecule and the relative stability of the possible intermediates, influenced by both ring strain and steric hindrance, determine the ratio of these competing pathways. rsc.org

In reactions where an α-halo derivative of a cyclobutyl ketone is involved, such as in the Favorskii rearrangement , steric hindrance from ortho-substituents on the aryl group can be a deciding factor in the reaction outcome. For instance, in the reaction of 2-aryl-2-bromo-cycloketones with amines, the presence of an ortho-substituent on the aryl ring directs the reaction towards the Favorskii rearrangement, a ring contraction process, over simple nucleophilic substitution. rsc.org This is attributed to the steric bulk of the ortho-substituent hindering the direct approach of the nucleophile to the carbonyl carbon, thus favoring the formation of the cyclopropanone (B1606653) intermediate characteristic of the Favorskii mechanism. youtube.comwikipedia.org The opening of this intermediate is regioselective, typically occurring to yield the more stable carbanion. youtube.com

The table below illustrates the influence of steric hindrance on the product distribution in the reaction of α-bromo cyclic ketones with amines, a reaction analogous to what would be expected for an α-brominated derivative of this compound.

| Substrate | Amine | Temperature (°C) | Product Ratio (Substitution : Rearrangement) | Reference |

|---|---|---|---|---|

| 2-bromo-2-phenylcyclohexanone | Primary Amine | 25 | Major : Minor | rsc.org |

| 2-bromo-2-phenylcyclohexanone | Primary Amine | 80 | Minor : Major | rsc.org |

| 2-bromo-2-(o-tolyl)cyclohexanone | Primary Amine | 25 | Minor : Major | rsc.org |

| 2-bromo-2-phenylcyclohexanone | Secondary Amine | 25 | Minor : Major | rsc.org |

The data in Table 1 demonstrates that increased steric hindrance, either from the amine nucleophile (secondary vs. primary) or from an ortho-substituent on the phenyl ring, favors the Favorskii rearrangement product. rsc.org Similarly, higher temperatures can also favor the rearrangement pathway. rsc.org

Substituent Effects on Reaction Mechanisms and Rates

The electronic nature of substituents on the phenyl ring of aryl ketones significantly impacts the rates and mechanisms of their reactions. In the case of this compound, the chlorine atom acts as an electron-withdrawing group through induction and a weak deactivator through resonance.

In photochemical reactions such as the Norrish-Yang cyclization, the reactivity of the excited carbonyl triplet state is a key determinant of the reaction's efficiency. nih.gov The nature of the substituents on the aromatic ring can modulate the energy and lifetime of this triplet state. For β-arylpropiophenones, the solvent has been shown to have a dramatic influence on the relative ratios of cyclobutanol diastereomers formed in the Yang cyclization, indicating that intermolecular interactions can play a significant role in product determination. researchgate.net

The rate of γ-hydrogen abstraction in the Norrish Type II reaction is primarily influenced by the substitution pattern at the γ-position, but α- and β-substituents on the alkyl chain also have an effect. researchgate.net For aryl ketones, the substituent on the aromatic ring can influence the quantum yield of the reaction. Electron-donating groups can enhance the rate of intersystem crossing to the reactive triplet state, while electron-withdrawing groups can have the opposite effect.

The following table provides data on the quantum yields for the Norrish Type II reaction of substituted valerophenones, which serves as a model system to illustrate the electronic effects of substituents on the phenyl ring.

| Substituent (X-C₆H₄COCH₂CH₂CH₂CH₃) | Quantum Yield (ΦII) | Triplet Lifetime (τ, 10-8 s) | Rate of γ-H abstraction (kr, 10-8 s-1) |

|---|---|---|---|

| 4-OCH₃ | 0.05 | 0.7 | 0.7 |

| 4-CH₃ | 0.13 | 2.0 | 0.65 |

| H | 0.33 | 5.0 | 0.66 |

| 4-Cl | 0.30 | 4.5 | 0.67 |

| 4-CF₃ | 0.85 | 1.5 | 5.7 |

The data in Table 2 shows that electron-withdrawing groups like 4-CF₃ can increase the rate of γ-hydrogen abstraction, leading to a higher quantum yield for the Norrish Type II reaction. Conversely, electron-donating groups like 4-OCH₃ decrease the triplet lifetime and the quantum yield. While this data is for valerophenone, a similar trend would be anticipated for this compound, where the chloro substituent would be expected to influence the photochemical reactivity.

In addition to photochemical reactions, substituent effects are also prominent in ground-state reactions. For instance, in the Favorskii rearrangement of α-halo ketones, the electronic nature of the substituents can affect the stability of the enolate and cyclopropanone intermediates, thereby influencing the reaction rate. ddugu.ac.in

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By examining the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure.

Proton (¹H) NMR: The ¹H NMR spectrum of 2-Chlorophenyl cyclobutyl ketone is predicted to show distinct signals corresponding to the aromatic protons of the 2-chlorophenyl group and the aliphatic protons of the cyclobutyl ring. The aromatic region (typically δ 7.3-7.8 ppm) would display a complex multiplet pattern for the four adjacent protons. The proton ortho to the carbonyl group is expected to be the most downfield due to the anisotropic effect of the ketone. The protons of the cyclobutyl ring would appear in the upfield region (δ 1.9-3.8 ppm), with the single methine proton (α to the carbonyl) appearing as a distinct multiplet at the most downfield end of this range due to the electron-withdrawing effect of the ketone.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal is expected for the carbonyl carbon, typically appearing around δ 195-205 ppm. The six aromatic carbons would resonate in the δ 127-138 ppm range, with quaternary carbons (the one bearing the chlorine and the one attached to the carbonyl group) often showing weaker signals. The aliphatic carbons of the cyclobutyl ring would appear upfield, with the methine carbon (α to the carbonyl) around δ 35-45 ppm and the methylene carbons at approximately δ 18-28 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 199.5 |

| Aromatic (C-Cl) | - | 131.0 |

| Aromatic (C-C=O) | - | 137.5 |

| Aromatic (C-H) | 7.3 - 7.8 (multiplets) | 127.0 - 132.0 |

| Methine (α-CH) | 3.6 - 3.8 (multiplet) | 40.0 |

| Methylene (β-CH₂) | 2.2 - 2.5 (multiplet) | 25.0 |

Two-dimensional NMR experiments provide deeper insights by showing correlations between different nuclei, which is essential for unambiguous signal assignment. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY would show correlations between the methine proton of the cyclobutyl ring and its adjacent methylene protons. It would also help delineate the coupling relationships between the adjacent protons on the aromatic ring. libretexts.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.com This technique would definitively link the predicted proton signals for the methine and methylene groups of the cyclobutyl ring to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's preferred conformation. A key expected correlation would be between the ortho-protons of the phenyl ring and the methine proton of the cyclobutyl ring, confirming a compact spatial arrangement around the carbonyl group.

Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H-¹³C) | Purpose |

|---|---|---|---|

| COSY | Aromatic H ↔ Aromatic Hα-CH ↔ β-CH₂β-CH₂ ↔ γ-CH₂ | - | Identify through-bond H-H coupling networks. libretexts.org |

| HSQC | - | Aromatic C-H ↔ Aromatic Hα-C ↔ α-Hβ-C ↔ β-Hγ-C ↔ γ-H | Map protons to their directly attached carbons. |

| NOESY / nOe | Aromatic H (ortho) ↔ α-CH | - | Determine spatial proximity and molecular conformation. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis using electron ionization (EI) would be expected to produce a distinct molecular ion peak and a series of characteristic fragment ions. whitman.edu

The molecular ion peak would appear at m/z 194, with a smaller peak at m/z 196 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). The primary fragmentation pathway for ketones is alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgyoutube.com This would lead to two major fragment ions: the 2-chlorobenzoyl cation and the cyclobutyl cation.

Table 3: Predicted Key Fragments in the GC-MS (EI) Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 194 / 196 | [C₁₁H₁₁ClO]⁺ | Molecular Ion (M⁺) |

| 139 / 141 | [C₇H₄ClO]⁺ | α-cleavage (loss of cyclobutyl radical) |

| 111 / 113 | [C₆H₄Cl]⁺ | Loss of CO from the benzoyl cation |

LC-HRMS is essential for obtaining highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. nih.govnih.gov For this compound (C₁₁H₁₁ClO), the exact mass of the molecular ion can be calculated and compared to the experimentally measured value with a very low margin of error (typically <5 ppm). This high level of accuracy is critical for confirming the identity of the compound and differentiating it from other potential isomers or compounds with the same nominal mass. mdpi.com

Table 4: High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁³⁵ClO |

| Calculated Monoisotopic Mass | 194.04984 Da |

| Expected Ion in Positive Mode | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 195.05767 Da |

Electrospray ionization is a "soft" ionization technique commonly coupled with liquid chromatography. It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. For this compound, the primary ion observed in positive-mode ESI-MS would be at m/z 195 (for the ³⁵Cl isotope).

Further structural information can be obtained by performing tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The fragmentation of the protonated molecule may differ from EI fragmentation but would still provide valuable structural clues, likely involving cleavages around the protonated carbonyl group.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its molecular structure. The most prominent feature in the IR spectrum of a ketone is the strong absorption band resulting from the carbonyl (C=O) group's stretching vibration. spectroscopyonline.com

The structure of this compound includes a carbonyl group conjugated with an aromatic ring. This conjugation lowers the vibrational frequency of the C=O bond compared to a simple aliphatic ketone. spectroscopyonline.comlibretexts.org While a saturated ketone typically shows a C=O stretch around 1715 cm⁻¹, aromatic ketones absorb at slightly lower wavenumbers, generally in the range of 1680-1690 cm⁻¹. Other significant absorptions include C-H stretches from the aromatic ring and the cyclobutyl group, and the C-Cl stretch.

A detailed vibrational analysis allows for the assignment of specific absorption bands to corresponding molecular motions. Although a specific experimental spectrum for this compound is not detailed in the provided literature, the expected characteristic peaks can be predicted based on its functional groups.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (phenyl ring) | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (cyclobutyl ring) | 3000 - 2850 | Medium-Strong |

| C=O Stretch | Aromatic Ketone | ~1690 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic (phenyl ring) | ~1600, ~1475 | Medium-Weak |

| C-H Bend | Aliphatic (cyclobutyl ring) | ~1465 | Medium |

| C-C-C Stretch | Ketone | 1230 - 1100 | Medium-Strong |

| C-Cl Stretch | Aryl Halide | 1100 - 1000 | Medium |

X-ray Crystallography for Single Crystal Structure Determination

While X-ray crystallography is a powerful tool, no publicly available single-crystal X-ray diffraction data has been reported for this compound in the searched literature. If such an analysis were performed, it would yield precise structural parameters for the molecule.

Table 2: Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-Cl, C-C bonds). |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Atomic Coordinates | The x, y, z position of each atom within the unit cell. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to separate, identify, and quantify each component in a mixture. It is extensively used for assessing the purity of chemical compounds and for quantitative analysis. For ketones like this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method.

Studies on the closely related compound, 2-chlorophenyl cyclopentyl ketone, demonstrate the utility of HPLC for both analytical and preparative purposes. biosynth.comnih.gov An analytical method for this analogue uses a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For preparative HPLC aimed at producing a high-purity reference standard, a mobile phase of methanol-water (85:15, v/v) has been successfully employed, achieving a purity of 99.53%. nih.gov These methods are readily adaptable for the analysis of this compound. HPLC analysis is crucial for identifying and quantifying impurities that may arise from the synthetic route, such as o-chlorobenzoic acid anhydride. nih.gov

Table 3: Representative HPLC Method Parameters for Analysis

| Parameter | Typical Conditions |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., phosphoric acid) |

| Detection | UV Detector (e.g., at 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min (Analytical), 8-10 mL/min (Preparative) nih.gov |

| Purpose | Purity determination, quantitative analysis, impurity profiling, preparative isolation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The spectrum of this compound is expected to show absorptions corresponding to transitions of electrons in its carbonyl and aromatic functionalities.

Ketones and aldehydes typically exhibit a weak absorption band in the 270-300 nm region, which is attributed to the n→π* (non-bonding to pi-antibonding) electronic transition of the carbonyl group. masterorganicchemistry.com This transition involves the excitation of an electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the C=O bond. masterorganicchemistry.com

Additionally, the presence of the 2-chlorophenyl group, which is a chromophore conjugated to the carbonyl group, will give rise to more intense π→π* transitions. These transitions, associated with the aromatic system, are expected at shorter wavelengths than the n→π* transition. The chlorine atom acts as an auxochrome, which may cause a slight bathochromic shift (shift to a longer wavelength) of the absorption maxima compared to an unsubstituted phenyl ring.

Table 4: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax Region (nm) | Molar Absorptivity (ε) |

| n→π | Carbonyl (C=O) | ~280 - 300 | Weak |

| π→π | Aromatic (Phenyl Ring) | ~240 - 260 | Strong |

| π→π* | Aromatic (Phenyl Ring) | ~200 - 220 | Very Strong |

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules like 2-Chlorophenyl cyclobutyl ketone.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. For this compound, this would involve exploring the different possible orientations (conformations) of the cyclobutyl and 2-chlorophenyl groups relative to the central ketone. The puckering of the cyclobutane (B1203170) ring and the rotation around the single bond connecting the phenyl ring to the carbonyl group are key degrees of freedom that would be investigated.

In a study on the similar compound, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, DFT calculations with the B3LYP functional and the cc-pVDZ basis set were used to determine its optimized geometry. nanobioletters.com Such calculations for this compound would yield precise bond lengths, bond angles, and dihedral angles. It would be expected that the presence of the bulky chlorine atom on the phenyl ring would influence the preferred conformation to minimize steric hindrance. The planarity of the phenyl ring and the puckering of the cyclobutyl ring would be key features revealed by such an analysis. A potential energy surface scan could be performed to identify the lowest energy conformers and the energy barriers between them. nanobioletters.com

Below is a hypothetical table of selected optimized geometrical parameters for the lowest energy conformer of this compound, based on what would be expected from a DFT calculation.

| Parameter | Value (Å or °) |

| C=O bond length | ~1.21 |

| C-Cl bond length | ~1.75 |

| C-C (phenyl) bond lengths | ~1.39-1.40 |

| C-C (cyclobutyl) bond lengths | ~1.55-1.56 |

| Phenyl-C=O bond angle | ~120 |

| Cyclobutyl-C=O bond angle | ~118 |

| Dihedral angle (Phenyl-C-C=O) | Varies with conformation |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. For this compound, this would allow for the assignment of key vibrational modes, such as the characteristic C=O stretch of the ketone, the C-Cl stretch, and the various C-H and C-C vibrations of the phenyl and cyclobutyl rings. In the related study, a good correlation was found between the experimental and theoretical IR spectra. nanobioletters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. For this compound, this would help in assigning the signals for each unique proton and carbon atom in the molecule, which can be complex due to the asymmetry of the molecule. The theoretical chemical shifts for 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one showed good agreement with the experimental data. nanobioletters.com

A hypothetical table of predicted versus experimental ¹³C NMR chemical shifts is presented below to illustrate the utility of this method.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | ~198 | Data not available |

| C-Cl | ~132 | Data not available |

| Phenyl C1 | ~135 | Data not available |

| Cyclobutyl Cα | ~55 | Data not available |

| Cyclobutyl Cβ | ~25 | Data not available |

| Cyclobutyl Cγ | ~18 | Data not available |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. This would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, such as n→π* and π→π* transitions, which are expected for a ketone with an aromatic ring.

The electronic properties of a molecule are key to understanding its reactivity. DFT provides several tools to analyze the electronic structure.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO would likely be localized on the 2-chlorophenyl ring, while the LUMO would be centered on the carbonyl group.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would show a region of negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The region around the hydrogen atoms would show a positive potential. Such an analysis was performed on 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one to understand its chemical reactivity and site selectivity. nanobioletters.com

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal its conformational landscape by showing how the molecule flexes and changes shape at a given temperature. This would provide a more realistic view of its structure than the static picture from geometry optimization. Furthermore, MD simulations are invaluable for studying how the molecule interacts with its environment, such as with solvent molecules or with a biological target like a protein receptor.

Computational Prediction of Reaction Pathways, Transition States, and Selectivity

Computational chemistry provides a powerful toolkit for mapping the potential energy surfaces of chemical reactions involving this compound. Through techniques like Density Functional Theory (DFT), chemists can predict the most likely pathways a reaction will follow, identify the high-energy transition states that act as bottlenecks, and rationalize the observed selectivity of chemical transformations. quantumatk.comyoutube.com

One area where computational predictions are particularly valuable is in understanding photochemical reactions, such as the Norrish-Yang reaction. This type of reaction, which can occur in ketones with accessible γ-hydrogens, leads to the formation of cyclobutanols through a diradical intermediate. nih.govnih.gov Computational models can be used to study the stability and reactivity of this diradical species, helping to predict the diastereoselectivity of the ring-closure and the competition with fragmentation side reactions. nih.gov For instance, DFT calculations can elucidate the conformational requirements of the transition state for both cyclization and fragmentation, explaining why one pathway may be favored over another under specific conditions. nih.gov

Another significant area of application is in transition metal-catalyzed reactions. Palladium-catalyzed processes, for example, are known to effect the cleavage of C-C bonds in strained ring systems like cyclobutanes. nih.govacs.orgacs.orgrsc.org DFT calculations can be employed to investigate the mechanism of such reactions, including the oxidative addition of the palladium catalyst to a C-C bond of the cyclobutyl ring, and the subsequent reductive elimination or other steps that lead to the final products. nih.govrsc.org These calculations can reveal the energy barriers for different potential pathways, thereby explaining the chemo- and regioselectivity of the reaction. For example, the choice of phosphine (B1218219) ligand in a palladium-catalyzed reaction can dramatically alter the reaction's outcome, a phenomenon that can be rationalized through computational modeling of the transition states involved with different ligands. nih.govrsc.org

The table below illustrates the type of data that can be obtained from DFT calculations for a hypothetical reaction involving a cyclobutyl ketone, showing calculated energy barriers for different pathways.

| Reaction Pathway | Transition State | Calculated Energy Barrier (kcal/mol) |

| Cyclization (Norrish-Yang) | TS1 | 15.3 |

| Fragmentation (Norrish-Yang) | TS2 | 13.8 |

| Pd-catalyzed C-C cleavage (Path A) | TS3 | 24.5 |

| Pd-catalyzed C-C cleavage (Path B) | TS4 | 25.4 |

Note: The data in this table is illustrative and based on findings for related cyclopropyl (B3062369) and cyclobutenedione systems, as detailed in references acs.org and rsc.org.

Analysis of Intramolecular Interactions and Strain Energy in the Cyclobutyl Moiety

The cyclobutyl ring in this compound is characterized by significant ring strain, a consequence of deviations from ideal bond angles. This inherent strain is a key determinant of the molecule's reactivity. Computational methods allow for the quantification of this strain energy and the analysis of how it is influenced by the 2-chlorophenyl substituent.

Conformational analysis using computational methods can identify the most stable puckered conformation of the cyclobutyl ring and the rotational barrier of the bond connecting the cyclobutyl ring to the carbonyl group. uwlax.edu Such studies on related cyclic ketones have revealed that multiple low-energy conformations can coexist. nih.gov For this compound, intramolecular interactions, such as potential weak hydrogen bonds or steric repulsion between the ortho-chlorine atom and the hydrogens on the cyclobutyl ring, would be critical in determining the preferred conformation. DFT and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are well-suited for studying these subtle interactions and their impact on the molecule's geometry and energy. frontiersin.org

The table below presents hypothetical data from a computational conformational analysis, illustrating the relative energies of different conformers of an aryl cyclobutyl ketone.

| Conformer | Dihedral Angle (Aryl-C=O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| A (s-cis) | 0° | 0.0 | 80 |

| B (s-trans) | 180° | 1.2 | 15 |

| C (gauche) | 90° | 2.5 | 5 |

Note: This data is illustrative, based on the principles of conformational analysis for related ketones as described in reference uwlax.edu. The s-cis and s-trans nomenclature refers to the relative orientation of the aryl group and the cyclobutyl ring with respect to the carbonyl group.

Advanced Applications in Organic Synthesis and Chemical Sciences

Utilization as a Versatile Building Block in Complex Molecule Synthesis

2-Chlorophenyl cyclobutyl ketone serves as a fundamental building block in the construction of intricate molecular architectures. Its utility extends beyond its well-known role in the synthesis of ketamine and its analogues, offering a scaffold for the creation of a variety of complex molecules, including spirocyclic and fused heterocyclic systems. researchgate.netacs.orgnih.govresearchgate.net The reactivity of the ketone and the cyclobutane (B1203170) ring, coupled with the electronic properties of the chlorophenyl group, allows for a diverse range of chemical transformations.

Aryl ketones, in general, are recognized as versatile synthons for the synthesis of heterocyclic compounds. nih.gov The presence of the carbonyl group in this compound allows for reactions such as condensations, additions, and rearrangements, which are pivotal in the assembly of more complex structures. For instance, the ketone functionality can be transformed into an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles.

Furthermore, the cyclobutane ring itself is a source of unique reactivity. Its inherent ring strain can be harnessed to drive reactions that lead to the formation of larger, more complex ring systems. The development of methods for the catalytic arylboration of cyclobutenes to produce highly substituted spiro[3.n]alkanes highlights the potential for creating complex spirocyclic structures from cyclobutane precursors. nih.gov While not a direct example involving this compound, this methodology showcases the synthetic possibilities for this class of compounds. The synthesis of spirocyclic C-arylribosides through ruthenium-catalyzed cycloaddition is another example of how complex spiro-compounds can be generated, pointing to the potential of cyclobutane-containing building blocks in this area. nih.gov

The table below summarizes the potential of this compound in the synthesis of various complex molecules.

| Target Molecular Class | Synthetic Approach | Potential Application |

| Spirocyclic Compounds | Catalytic Arylboration of Cyclobutene Derivatives | Development of novel scaffolds for medicinal chemistry |

| Fused Heterocycles | Intramolecular Cyclization Reactions | Creation of biologically active compounds |

| Polycyclic Systems | Multi-step Synthetic Sequences | Access to complex natural product-like structures |

Precursor for Diverse Cyclobutyl and Expanded Ring Derivatives

One of the most significant applications of this compound is its role as a precursor to a variety of other cyclobutyl derivatives and, notably, expanded ring systems. The transformation of this ketone into other functionalized cyclobutanes allows for the diversification of this structural motif, which is of growing interest in medicinal chemistry. nih.gov

The most well-documented transformation of a related compound, 2-chlorophenyl cyclopentyl ketone, is in the synthesis of norketamine, the N-demethylated metabolite of ketamine. nih.govcaymanchem.com This highlights the role of such ketones as immediate precursors to biologically active molecules. The synthesis of ketamine analogues, including those with modified ring systems, further underscores the importance of the parent ketone as a starting material. researchgate.netacs.orgnih.govnih.gov

A key reaction for expanding the cyclobutane ring is the Tiffeneau-Demjanov rearrangement. wikipedia.orgorganicreactions.orgnumberanalytics.comwikipedia.orglibretexts.org This reaction sequence typically involves the conversion of a cyclic ketone to a β-amino alcohol, which upon treatment with nitrous acid, undergoes a ring expansion to a larger cyclic ketone. In the case of this compound, this would theoretically allow for its conversion to a 2-(2-chlorophenyl)cyclopentanone derivative. This method provides a powerful tool for accessing five-membered ring systems from readily available four-membered rings.

The following table outlines the potential transformations of this compound into diverse derivatives.

| Starting Material | Reaction | Product Class |

| This compound | Amination followed by Tiffeneau-Demjanov Rearrangement | Cyclopentanone (B42830) derivatives |

| This compound | Reduction of the ketone | Cyclobutyl alcohol derivatives |

| This compound | Wittig reaction | Alkenyl cyclobutane derivatives |

Development of Novel Synthetic Methodologies Leveraging its Reactivity

The unique reactivity of aryl cyclobutyl ketones, including this compound, makes them interesting substrates for the development of novel synthetic methodologies. These methods often take advantage of the strained cyclobutane ring and the electronic nature of the aryl ketone.

Photochemical reactions, such as the Norrish Type II reaction, are a prime example. youtube.comyoutube.comyoutube.comslideshare.net In this reaction, intramolecular hydrogen abstraction by the excited carbonyl group from the γ-position of the alkyl chain can lead to either cleavage products or the formation of a cyclobutanol (B46151). The specific outcome depends on the subsequent reactions of the 1,4-biradical intermediate. This reactivity opens up pathways to create new functional groups and ring systems under photochemical conditions.

Another area of development is the use of palladium-catalyzed C-H functionalization. nih.govresearchgate.net This powerful technique allows for the direct modification of C-H bonds, and in the case of cyclobutyl ketones, can lead to the stereospecific synthesis of cis-γ-functionalized derivatives. Such methods provide access to 1,3-difunctionalized cyclobutanes, which are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net

Furthermore, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl (B3062369) ketones have been reported, suggesting that similar transformations could be developed for their cyclobutyl counterparts. researchgate.netnih.govresearchgate.net These reactions allow for the construction of densely functionalized five-membered rings with high stereocontrol, offering a sophisticated approach to complex molecule synthesis. The development of divergent synthetic pathways using bicyclo[1.1.0]butane (BCB) ketones also points to the innovative ways in which strained ring systems can be utilized to create diverse molecular architectures. chemrxiv.org

Exploration in Materials Science as a Precursor for Polymers or Cross-linked Systems

The structural components of this compound suggest its potential utility in the field of materials science, particularly as a precursor for the synthesis of novel polymers and cross-linked systems. While direct polymerization of this specific ketone is not widely reported, the individual moieties—the cyclobutane ring and the chlorophenyl group—are found in various polymeric materials.

Cyclobutane-containing polymers are an area of active research. duke.edunih.govacs.orgnih.govresearchgate.net The inclusion of the rigid cyclobutane unit into a polymer backbone can significantly influence the material's properties, such as its thermal stability and mechanical strength. For instance, linear cyclobutane-containing polymers have been synthesized via [2+2] photopolymerization. acs.org The strain within the cyclobutane ring can also be exploited to create stress-responsive polymers, where mechanical force can induce a chemical change, such as a color change or the release of a payload. duke.edunih.gov

The chlorophenyl group can also be incorporated into polymer structures. For example, poly(aryl ether ketone) (PAEK) resins, known for their high performance, can be synthesized from monomers containing chloro-aromatic groups. nih.gov The chlorine atom can also serve as a site for further functionalization or as a reactive handle in polymerization processes.

Cross-linking agents are crucial for creating robust polymer networks, such as those found in hydrogels. mdpi.comnih.govyoutube.com While simple molecules are often used, a bifunctional molecule like a derivative of this compound could potentially act as a cross-linker. For example, if both the ketone and the chloro-aromatic ring were functionalized to react with polymer chains, it could introduce both rigidity from the cyclobutane and specific electronic properties from the chlorophenyl group into the final material. Alkyl ketene (B1206846) dimers, which contain a four-membered oxetan-2-one ring, are used as sizing agents in the paper industry, demonstrating the utility of strained four-membered rings in material applications. wikipedia.org

The table below summarizes the potential roles of this compound derivatives in materials science.

| Application Area | Potential Role of Derivative | Resulting Material Property |

| Specialty Polymers | Monomer in polymerization | Enhanced thermal and mechanical stability |

| Stress-Responsive Materials | Mechanophore unit | Stress-induced chemical or physical changes |

| Cross-linked Networks | Bifunctional cross-linking agent | Increased network rigidity and tailored properties |

Contribution to Chemical Library Development for Research Purposes

This compound is a valuable starting material for the development of chemical libraries, which are essential tools in drug discovery and chemical biology. A chemical library is a collection of diverse compounds that can be screened for biological activity, and the cyclobutane scaffold is an attractive, underrepresented three-dimensional motif for such libraries. nih.gov

The synthesis of ketamine analogues is a clear example of how a single precursor can be used to generate a focused library of related compounds. researchgate.netacs.orgnih.gov By modifying the functional groups on the this compound, such as the ketone itself or the aromatic ring, a variety of analogues can be produced. These libraries are crucial for studying structure-activity relationships (SAR) and for optimizing the properties of lead compounds.

The development of a 3D cyclobutane fragment library has been reported, starting from a key 3-azido-cyclobutanone intermediate. nih.gov This work highlights a strategy for creating a diverse set of cyclobutane-based fragments with different functional groups and stereochemistries. A similar approach could be envisioned starting from this compound, where the ketone is first functionalized, followed by diversification of the aromatic ring.

Furthermore, chemoenzymatic methods have been used to create diverse libraries of chiral cyclopropane (B1198618) scaffolds from cyclopropyl ketones. acs.org This combination of biological and chemical synthesis allows for the efficient production of enantiomerically pure compounds, which are highly valuable in medicinal chemistry. Such an approach could potentially be adapted for cyclobutyl ketones, further expanding the diversity of accessible compounds.

The following table illustrates the potential of this compound in chemical library development.

| Library Type | Synthetic Strategy | Purpose of Library |

| Focused Library | Analogue synthesis based on ketamine scaffold | Structure-Activity Relationship (SAR) studies |

| Fragment Library | Derivatization of the cyclobutane and aromatic rings | Fragment-Based Drug Discovery (FBDD) |

| Diversity-Oriented Library | Combinatorial synthesis with various reaction partners | Exploration of new chemical space |

Environmental Fate and Transformation Studies

Investigation of Chemical Degradation Pathways in Different Media

The degradation of 2-Chlorophenyl cyclobutyl ketone in the environment is expected to proceed through several key pathways, primarily dictated by the medium (water, soil, air) and the presence of biotic or abiotic factors. The primary degradation mechanisms are anticipated to be biodegradation, hydrolysis, and photolysis.